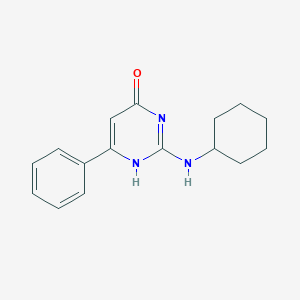
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt typically involves the phosphorylation of guanosine derivatives. The process includes multiple steps of protection and deprotection of functional groups to ensure the selective formation of the pentaphosphate linkage. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers that can handle the complex sequence of reactions required. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure, potentially affecting its biological activity.
Reduction: This reaction can be used to modify the compound’s functional groups.
Substitution: This reaction can introduce different substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide interactions and as a reagent in synthetic chemistry.
Biology: It is used in studies of nucleotide metabolism and enzyme interactions.
Industry: It can be used in the development of diagnostic tools and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This can lead to the inhibition of enzymatic activity and affect various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-5′-pentaphosphate: Another nucleotide analog with similar properties.
Cytidine-5′-pentaphosphate: A compound with similar structure but different base.
Uridine-5′-pentaphosphate: Another nucleotide analog with a different base.
Uniqueness
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt is unique due to its specific guanosine base, which can interact differently with enzymes and other biological molecules compared to other nucleotide analogs. This uniqueness makes it valuable for studying specific biochemical pathways and for developing targeted therapeutic agents.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHCNMIVBLWRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
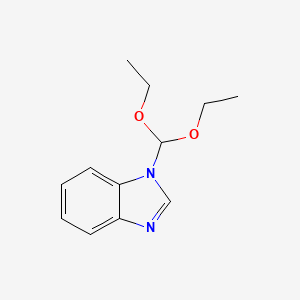
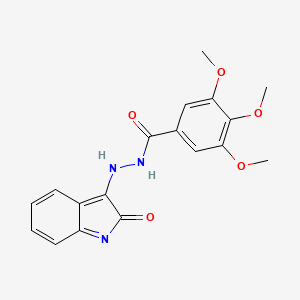
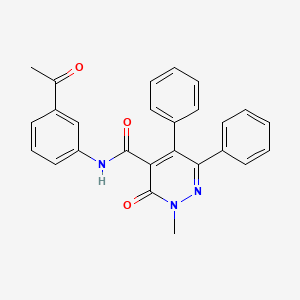
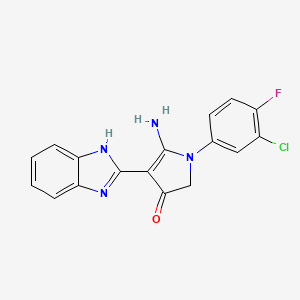
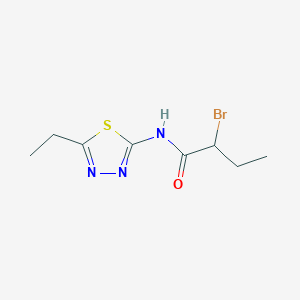
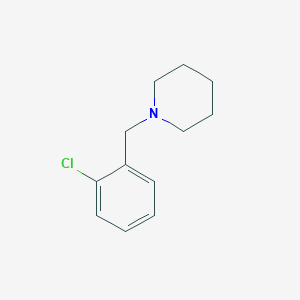
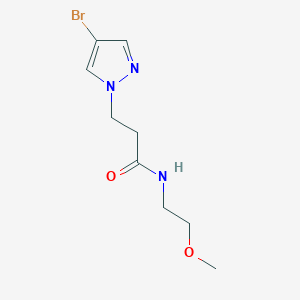
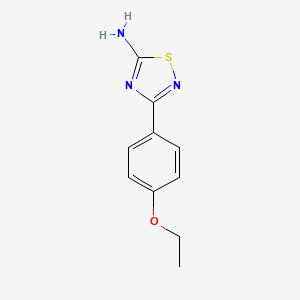
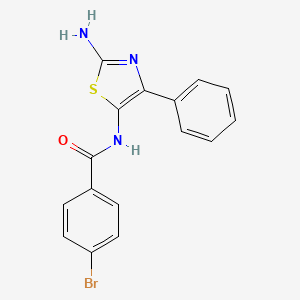
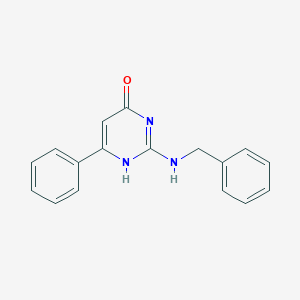
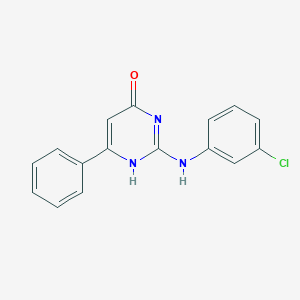
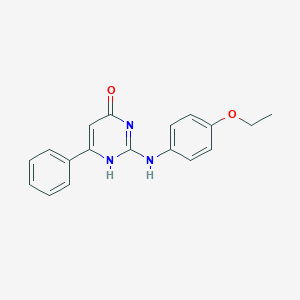
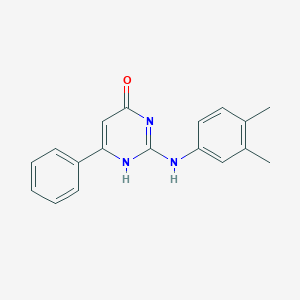
![2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7811723.png)
